molecular formula C16H16ClN3 B1523920 5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine CAS No. 1183376-10-4

5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B1523920
CAS No.: 1183376-10-4
M. Wt: 285.77 g/mol
InChI Key: CZRAMJQALFPNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine is a chemical compound belonging to the benzodiazole family. This compound is characterized by the presence of a chloro group at the 5th position, a phenylpropyl group at the 1st position, and an amine group at the 2nd position of the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has a GHS pictogram with a signal word “Warning”. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501. The hazard statements include H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Friedel-Crafts Acylation:

    Nitration and Reduction: Nitration of the intermediate product followed by reduction to introduce the amine group.

    Chlorination: Introduction of the chloro group at the 5th position using chlorinating agents like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of Lewis acids.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine: shares similarities with other benzodiazole derivatives like:

Uniqueness

  • The presence of the phenylpropyl group at the 1st position and the chloro group at the 5th position provides unique steric and electronic properties, influencing its reactivity and biological activity.

Properties

IUPAC Name

5-chloro-1-(3-phenylpropyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3/c17-13-8-9-15-14(11-13)19-16(18)20(15)10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRAMJQALFPNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)Cl)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.